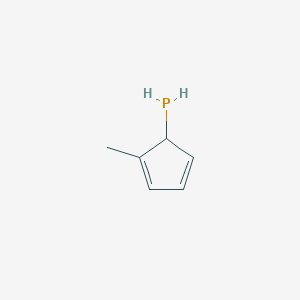
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound with the molecular formula C₆H₉P It is characterized by a cyclopentadienyl ring substituted with a methyl group and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of cyclopentadiene with a phosphorus-containing reagent. One common method is the reaction of cyclopentadiene with methylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphane group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
Scientific Research Applications
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphane group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylcyclopenta-2,4-dien-1-yl)gallane
- (2-Methylcyclopenta-2,4-dien-1-yl)thallium
- (2-Methylcyclopenta-2,4-dien-1-yl)methyl 4-methylbenzenesulfonate
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is unique due to its specific combination of a cyclopentadienyl ring and a phosphane group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in coordination chemistry and catalysis.
Properties
CAS No. |
389799-91-1 |
|---|---|
Molecular Formula |
C6H9P |
Molecular Weight |
112.11 g/mol |
IUPAC Name |
(2-methylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C6H9P/c1-5-3-2-4-6(5)7/h2-4,6H,7H2,1H3 |
InChI Key |
UGDNSIJQYGLUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC1P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
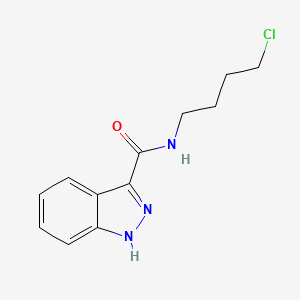

![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
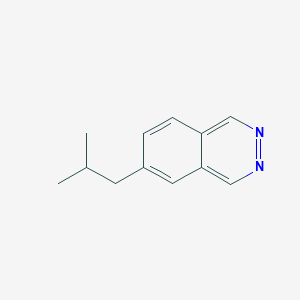
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

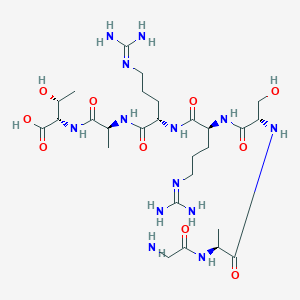
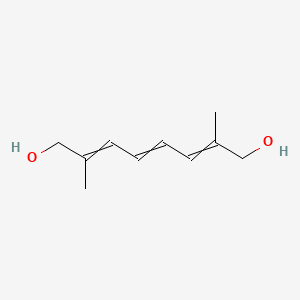
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
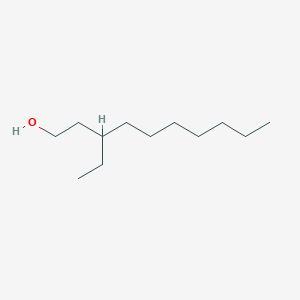
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
